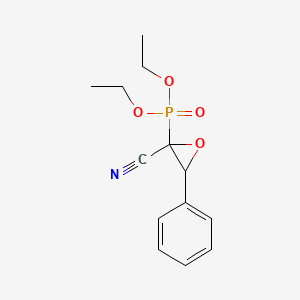
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a cyano group, a phenyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide precursor. One common method involves the use of a base-catalyzed reaction where diethyl phosphite reacts with 2-cyano-3-phenyloxirane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions with nucleophiles, while the cyano group can participate in various addition reactions. These reactive sites make the compound versatile in forming covalent bonds with target molecules, which is crucial in its applications as a synthetic intermediate and biochemical probe .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-cyano-3-methyloxiran-2-yl)phosphonate
- Diethyl (2-cyano-3-ethyloxiran-2-yl)phosphonate
- Diethyl (2-cyano-3-butyloxiran-2-yl)phosphonate
Uniqueness
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is unique due to the presence of the phenyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic and biochemical applications compared to its analogs with different substituents .
Properties
CAS No. |
113966-58-8 |
|---|---|
Molecular Formula |
C13H16NO4P |
Molecular Weight |
281.24 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C13H16NO4P/c1-3-16-19(15,17-4-2)13(10-14)12(18-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
QAXFGOKJKGYCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(C(O1)C2=CC=CC=C2)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















